molecular formula C16H20Br2O4 B14388396 4,4'-(4,6-Dimethoxy-1,3-phenylene)bis(1-bromobutan-2-one) CAS No. 89871-33-0

4,4'-(4,6-Dimethoxy-1,3-phenylene)bis(1-bromobutan-2-one)

Cat. No.: B14388396
CAS No.: 89871-33-0
M. Wt: 436.1 g/mol
InChI Key: YFMMCVYLRRZNBO-UHFFFAOYSA-N
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Description

4,4’-(4,6-Dimethoxy-1,3-phenylene)bis(1-bromobutan-2-one) is an organic compound characterized by its unique structure, which includes two bromobutanone groups attached to a dimethoxyphenylene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-(4,6-Dimethoxy-1,3-phenylene)bis(1-bromobutan-2-one) typically involves a multi-step processThe reaction conditions often require the use of strong acids or bases as catalysts, and the reactions are typically carried out under controlled temperatures to ensure high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and substitution reactions using automated reactors. The process is optimized for efficiency and cost-effectiveness, with careful control of reaction parameters to minimize by-products and waste .

Chemical Reactions Analysis

Types of Reactions

4,4’-(4,6-Dimethoxy-1,3-phenylene)bis(1-bromobutan-2-one) undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out in organic solvents such as dichloromethane or ethanol, under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a wide variety of derivatives, depending on the nucleophile employed .

Scientific Research Applications

4,4’-(4,6-Dimethoxy-1,3-phenylene)bis(1-bromobutan-2-one) has several applications in scientific research:

Mechanism of Action

The mechanism by which 4,4’-(4,6-Dimethoxy-1,3-phenylene)bis(1-bromobutan-2-one) exerts its effects involves interactions with various molecular targets. The bromobutanone groups can form covalent bonds with nucleophilic sites on proteins or DNA, potentially leading to biological activity. The dimethoxyphenylene core may also interact with aromatic systems in biological molecules, influencing their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 4,4’-(4,6-Dimethoxy-1,3-phenylene)bis(1-bromobutan-2-one) is unique due to its specific combination of bromobutanone groups and a dimethoxyphenylene core.

Properties

CAS No.

89871-33-0

Molecular Formula

C16H20Br2O4

Molecular Weight

436.1 g/mol

IUPAC Name

1-bromo-4-[5-(4-bromo-3-oxobutyl)-2,4-dimethoxyphenyl]butan-2-one

InChI

InChI=1S/C16H20Br2O4/c1-21-15-8-16(22-2)12(4-6-14(20)10-18)7-11(15)3-5-13(19)9-17/h7-8H,3-6,9-10H2,1-2H3

InChI Key

YFMMCVYLRRZNBO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1CCC(=O)CBr)CCC(=O)CBr)OC

Origin of Product

United States

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